molecular formula C10H16N2 B1340853 1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine CAS No. 246258-97-9

1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine

Cat. No. B1340853
M. Wt: 164.25 g/mol
InChI Key: VOVDYPSBXVIIAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves multi-step pathways. For instance, a related compound, “1H-3-{4-[(3-Dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole”, was synthesized via a multi-step pathway starting from 2-iodoaniline . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine” can be analyzed using techniques such as 1H-NMR, 13C-NMR, and ESI-MS . A related compound, “(3-(Aminomethyl)phenyl)boronic acid hydrochloride”, has a molecular formula of C7H11BClNO2 and a molecular weight of 187.43 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine” can be complex. For example, a study used the AMPP (1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride) derivatization reagent for the covalent charge-tagging of molecules containing carboxylic acid (in the presence of peptide coupling reagents) and aldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine” can be determined using various analytical techniques. For instance, a related compound, “(3-(Aminomethyl)phenyl)boronic acid hydrochloride”, has a molecular weight of 187.43 g/mol .

Scientific Research Applications

Neuropharmacological Insights

  • Role of Dimethyltryptamine in Neuroprotection and Immunity : Research into dimethyltryptamine (DMT), a compound structurally similar to 1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine, indicates it plays a significant role beyond its psychotropic effects. DMT, as an endogenous ligand of the sigma-1 receptor, suggests potential in cellular protection, regeneration, and immunity. Its physiological significance is underscored by an active uptake process from peripheral sources to neurons, emphasizing the broader biological functions of such compounds (Frecska et al., 2013).

Chemical and Synthetic Applications

  • Discovery of Arylethylamine Derivatives : Studies on arylethylamines, including derivatives of 1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine, highlight the vast array of mood and behavior altering chemicals within this category. These compounds, through their chemical synthesis, have been used for their psychotropic effects, demonstrating the intricate chemistry and potential therapeutic applications of such molecules (Freeman & Alder, 2002).

Pharmacological and Biological Activities

  • Antioxidant Properties of Derivatives : Research into aminoethylcysteine ketimine decarboxylated dimer, a derivative, reveals its significant antioxidant properties. It interacts with various reactive oxygen and nitrogen species, showing antioxidant activity comparable to Vitamin E and superior to other hydrophilic antioxidants. Such findings underscore the therapeutic potential of compounds related to 1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine in mitigating oxidative stress (Macone et al., 2011).

Therapeutic Research

  • Potential in Psychotherapy : A review of MDMA-assisted psychotherapy, which involves compounds within the same structural family as 1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine, suggests potential therapeutic applications beyond traditional psychotropic uses. Research focuses on treating conditions such as PTSD, highlighting the evolving understanding and clinical applications of these compounds (Sessa et al., 2019).

properties

IUPAC Name

[3-[(dimethylamino)methyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-12(2)8-10-5-3-4-9(6-10)7-11/h3-6H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVDYPSBXVIIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585491
Record name 1-[3-(Aminomethyl)phenyl]-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine

CAS RN

246258-97-9
Record name 1-[3-(Aminomethyl)phenyl]-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7.00 g (34.95 mmol) 3-dimethylaminomethyl-benzonitrile are placed in 100 ml of methanolic ammonia solution and hydrogenated with 1.40 g Raney nickel at ambient temperature under a pressure of 3 bar. The catalyst is suction filtered, the filtrate is evaporated down. The residue is purified by chromatography.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1.4 g
Type
catalyst
Reaction Step Three

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